molecular formula C10H10ClF3N2 B13945129 3-(1-Aminoethyl)-2-(trifluoromethyl)benzonitrile hydrochloride

3-(1-Aminoethyl)-2-(trifluoromethyl)benzonitrile hydrochloride

Cat. No.: B13945129
M. Wt: 250.65 g/mol
InChI Key: YCEBDCBXCAXPKY-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)-2-(trifluoromethyl)benzonitrile hydrochloride is a chemical compound with significant applications in various fields, including pharmaceuticals and materials science. This compound is characterized by the presence of an aminoethyl group, a trifluoromethyl group, and a benzonitrile moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminoethyl)-2-(trifluoromethyl)benzonitrile hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzonitrile and ethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Commonly used catalysts include palladium or copper-based catalysts.

    Reaction Steps: The reaction proceeds through a series of steps, including the formation of an intermediate, which is then converted to the final product through further chemical transformations.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminoethyl)-2-(trifluoromethyl)benzonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

3-(1-Aminoethyl)-2-(trifluoromethyl)benzonitrile hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)-2-(trifluoromethyl)benzonitrile hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The aminoethyl group facilitates binding to specific molecular targets, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1-Aminoethyl)-5-(trifluoromethyl)benzonitrile: This compound has a similar structure but differs in the position of the trifluoromethyl group.

    (S)-4-(1-Aminoethyl)-3-(trifluoromethyl)benzonitrile: This enantiomeric compound has a different spatial arrangement of atoms.

Uniqueness

3-(1-Aminoethyl)-2-(trifluoromethyl)benzonitrile hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10ClF3N2

Molecular Weight

250.65 g/mol

IUPAC Name

3-(1-aminoethyl)-2-(trifluoromethyl)benzonitrile;hydrochloride

InChI

InChI=1S/C10H9F3N2.ClH/c1-6(15)8-4-2-3-7(5-14)9(8)10(11,12)13;/h2-4,6H,15H2,1H3;1H

InChI Key

YCEBDCBXCAXPKY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC(=C1C(F)(F)F)C#N)N.Cl

Origin of Product

United States

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